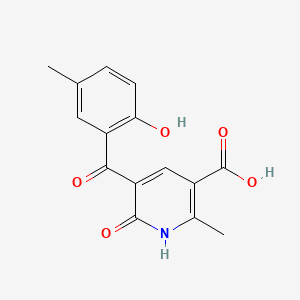

![molecular formula C16H10ClNO3 B7883619 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoyl chloride](/img/structure/B7883619.png)

4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoyl chloride

Descripción general

Descripción

4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoyl chloride is an organic compound with the molecular formula C16H10ClNO3. This compound is characterized by the presence of a benzoyl chloride group attached to a phthalimide moiety through a methylene bridge. It is a versatile intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoyl chloride typically involves the reaction of 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into the corresponding acyl chloride. The reaction can be represented as follows:

4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoic acid+SOCl2→4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoyl chloride+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of thionyl chloride in excess ensures complete conversion of the carboxylic acid to the acyl chloride. The by-products, sulfur dioxide (SO2) and hydrogen chloride (HCl), are removed by gas scrubbing systems.

Análisis De Reacciones Químicas

Types of Reactions

4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) under mild conditions.

Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used, and the reaction is usually performed at room temperature.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a common reducing agent used under reflux conditions.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Carboxylic Acids: Formed by hydrolysis.

Alcohols: Formed by reduction.

Aplicaciones Científicas De Investigación

4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

Medicine: Utilized in the development of drugs, particularly those targeting cancer and inflammatory diseases.

Industry: Applied in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate to introduce the benzoyl group into other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparación Con Compuestos Similares

Similar Compounds

- 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]butanoyl chloride

- 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]propanoyl chloride

- 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]cyclohexanecarboxamide

Uniqueness

4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoyl chloride is unique due to the presence of the benzoyl chloride group, which imparts distinct reactivity compared to its analogs. The benzoyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This property is particularly useful in the synthesis of complex organic molecules, where selective acylation is required.

Propiedades

IUPAC Name |

4-[(1,3-dioxoisoindol-2-yl)methyl]benzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO3/c17-14(19)11-7-5-10(6-8-11)9-18-15(20)12-3-1-2-4-13(12)16(18)21/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMQXEXZQCQJSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[6-(4-Fluorophenyl)-5-methoxy-2-pyridinyl]methyl}morpholine](/img/structure/B7883544.png)

![dimethyl[(1E)-2-nitroethenyl]amine](/img/structure/B7883572.png)

![N-(4-methoxyphenyl)-4-methyl-N-[(4-methyl-3-nitrophenyl)sulfonyl]-3-nitrobenzenesulfonamide](/img/structure/B7883609.png)

![Methyl 4-({[3-(dimethylamino)propyl]amino}carbonyl)benzoate](/img/structure/B7883632.png)

![methyl {[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}acetate](/img/structure/B7883645.png)

![1-methoxy-4-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B7883649.png)